![molecular formula C18H30N4O3 B4439755 N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4439755.png)
N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, also known as propylphenidate, is a psychoactive compound that belongs to the class of phenidate derivatives. It is structurally similar to methylphenidate, which is a commonly used medication for the treatment of attention deficit hyperactivity disorder (ADHD). Propylphenidate has been the subject of scientific research due to its potential therapeutic applications and its mechanism of action.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]ureaate is similar to that of methylphenidate. It inhibits the reuptake of dopamine and norepinephrine by binding to the transporters responsible for their uptake. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve cognitive function and reduce symptoms of ADHD and other disorders.
Biochemical and Physiological Effects:
Propylphenidate has been shown to have similar biochemical and physiological effects to methylphenidate. It increases dopamine and norepinephrine levels in the brain, which can improve cognitive function and reduce symptoms of ADHD and other disorders. It has also been shown to increase heart rate and blood pressure, which can have negative effects on cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
Propylphenidate has several advantages for use in lab experiments. It has similar pharmacological properties to methylphenidate, which is a well-studied compound. This makes it easier to compare the effects of N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]ureaate to those of methylphenidate. However, N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]ureaate also has several limitations. It is a psychoactive compound, which can make it difficult to control for confounding variables in experiments. It also has potential negative effects on cardiovascular health, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]ureaate research. One potential area of research is the development of new medications for the treatment of ADHD and other disorders that involve a deficit in dopamine and norepinephrine. Propylphenidate has shown promise in this area, and further research could lead to the development of more effective medications. Another potential area of research is the investigation of the long-term effects of N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]ureaate use. This could help to determine the safety and efficacy of the compound for use in humans. Finally, there is potential for research into the use of N-(3,5-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]ureaate for the treatment of other disorders, such as depression and anxiety.
Applications De Recherche Scientifique
Propylphenidate has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have similar pharmacological properties to methylphenidate, including the ability to increase dopamine and norepinephrine levels in the brain. This makes it a potential candidate for the treatment of ADHD and other disorders that involve a deficit in these neurotransmitters.
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3/c1-4-6-21-8-10-22(11-9-21)7-5-19-18(23)20-15-12-16(24-2)14-17(13-15)25-3/h12-14H,4-11H2,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDLFZDCAAQMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-isopropyl-2-methylpropyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439672.png)
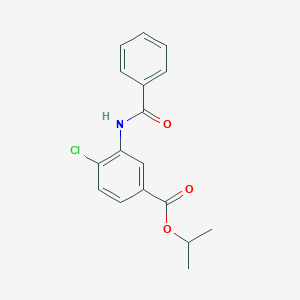
![4-[(4-fluorobenzyl)(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4439683.png)
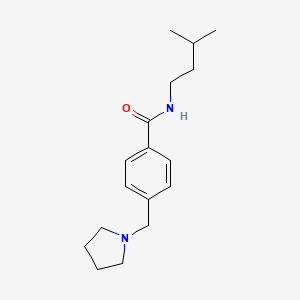
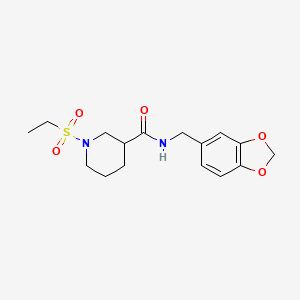
![2-(2-methyl-1,3-thiazol-4-yl)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B4439707.png)
![N-(3-fluoro-2-methylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4439710.png)
![methyl 3-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4439717.png)
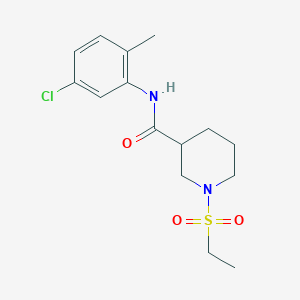
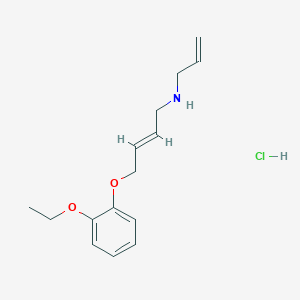
![ethyl 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4439738.png)
![2-[3-(benzylthio)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B4439742.png)
![N-(tert-butyl)-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B4439750.png)
![1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B4439763.png)